(2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate
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Overview
Description
(2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound might be explored for its potential biological activities. Compounds with similar structures have shown promise as antimicrobial or anticancer agents .
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets in unique ways, potentially leading to new drug candidates.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2,4-dichlorophenyl)(furan-2-yl)methanol: This compound shares the 2,4-dichlorophenyl and furan-2-yl groups but lacks the acridine and carboxylate moieties.
Furan derivatives: These compounds contain the furan ring and can exhibit similar chemical reactivity.
Uniqueness
The uniqueness of (2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate lies in its combination of aromatic and heterocyclic structures, which can confer unique chemical and biological properties
Properties
CAS No. |
5667-63-0 |
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Molecular Formula |
C26H19Cl2NO3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO3/c27-18-11-10-17(22(28)14-18)15-32-26(30)24-20-7-1-2-9-23(20)29-25-16(5-3-8-21(24)25)13-19-6-4-12-31-19/h1-2,4,6-7,9-14H,3,5,8,15H2 |
InChI Key |
YPYGPTHDOHNPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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